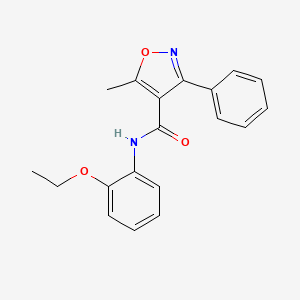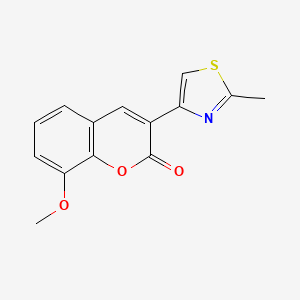![molecular formula C21H21N3O3 B5868463 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B5868463.png)
1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline and quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the cyclocondensation of anthranilamide with an aldehyde, followed by further functionalization . Another approach involves the Povarov cycloaddition reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of recyclable catalysts and green chemistry principles, such as β-cyclodextrin-SO3H-assisted reactions, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as Lewis acids .
Major Products
The major products formed from these reactions include various substituted quinazoline and quinoline derivatives, which can have different biological activities and applications .
Scientific Research Applications
1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound may also modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: These compounds have similar structural features and are studied for their antileishmanial activity.
Halogen-substituted 2,3-dihydroquinolin-4(1H)-ones: These derivatives are known for their diverse biological activities and are used in medicinal chemistry.
Uniqueness
1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione is unique due to its dual quinazoline and quinoline moieties, which confer distinct chemical reactivity and biological activity. This duality allows for a wide range of modifications and applications in various fields of research and industry .
Properties
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-ethylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-2-22-20(26)16-10-4-6-12-18(16)24(21(22)27)14-19(25)23-13-7-9-15-8-3-5-11-17(15)23/h3-6,8,10-12H,2,7,9,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOALPYQFISRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5868404.png)


![6-[(E)-2-(3-methoxyphenyl)ethenyl]-4,4-dimethyl-1,3-dihydropyrimidine-2-thione](/img/structure/B5868428.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5868431.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5868436.png)
![4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5868443.png)

![N-[3-(butyrylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5868454.png)
![1-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B5868466.png)
![1-[2-(4-ethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5868475.png)


